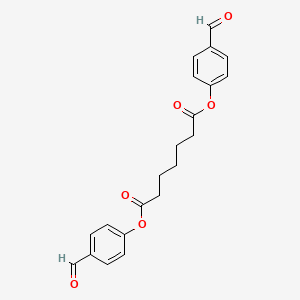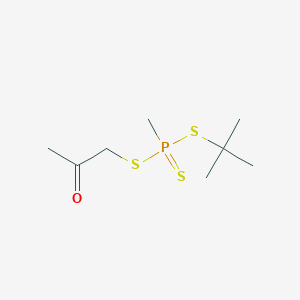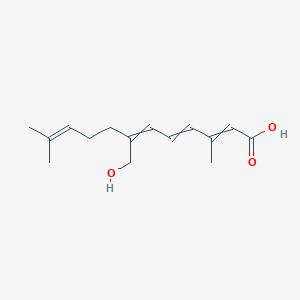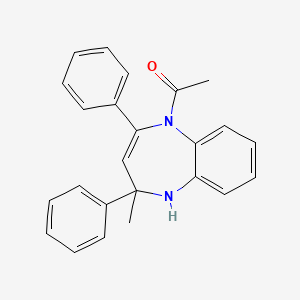![molecular formula C13H20O2 B14300235 Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 116656-49-6](/img/structure/B14300235.png)
Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-methylbicyclo[221]hept-5-ene-2-carboxylate is a chemical compound with a unique bicyclic structure It belongs to the class of bicyclo[221]heptane derivatives, which are known for their rigidity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of 2-methylfuran with methyl-3-bromo-propiolate under controlled conditions to form the desired bicyclic structure . The reaction is highly regioselective and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the double bonds into single bonds.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: MCPBA in anhydrous dioxane is commonly used for epoxidation reactions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Epoxides: Formed from oxidation reactions.
Hydrogenated Derivatives: Formed from reduction reactions.
Substituted Esters: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites or receptor binding sites, modulating their activity. For example, it may induce apoptosis in certain cell lines through the ROS-mediated mitochondrial dysfunction pathway .
Comparación Con Compuestos Similares
Similar Compounds
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: A similar compound with a methyl ester group instead of a butyl ester group.
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: Another derivative with an ethyl ester group.
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: A related compound with an aldehyde group instead of an ester group.
Uniqueness
Butyl 2-methylbicyclo[221]hept-5-ene-2-carboxylate is unique due to its butyl ester group, which imparts different chemical and physical properties compared to its methyl and ethyl counterparts
Propiedades
Número CAS |
116656-49-6 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C13H20O2/c1-3-4-7-15-12(14)13(2)9-10-5-6-11(13)8-10/h5-6,10-11H,3-4,7-9H2,1-2H3 |
Clave InChI |
ABDSKYPMIZRTDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1(CC2CC1C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


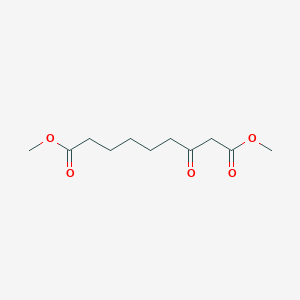
![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
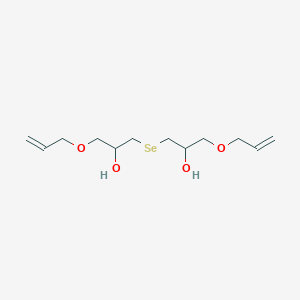
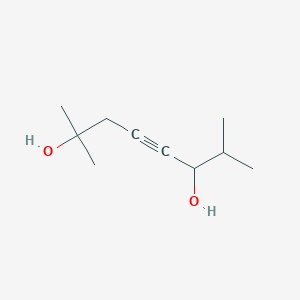
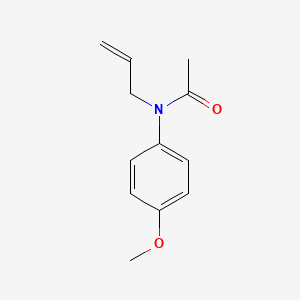
![2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-](/img/structure/B14300191.png)
![N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide](/img/structure/B14300197.png)
![Methyl 3-[methoxy(phenyl)phosphoryl]butanoate](/img/structure/B14300205.png)
